BenchChemオンラインストアへようこそ!

2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

FGFR Inhibition Kinase Selectivity Structure-Activity Relationship

This specific 4-methyl-1-phenyl pyrazolo[3,4-d]pyridazinone intermediate features an unsubstituted acetamide warhead essential for irreversible covalent engagement of target cysteines. Generic substitution fails due to steep SAR—even methyl-to-cyclopropyl shifts drastically alter kinase selectivity and whole-blood stability. Use this compound as the optimal starting point for diversity-oriented synthesis of covalent FGFR/BTK inhibitor libraries, or as a reference benchmark for C4-substituent SAR campaigns. Pre-alkylated analogs are unsuitable. Secure this unique chemical space for your kinase inhibitor program.

Molecular Formula C14H13N5O2
Molecular Weight 283.291
CAS No. 942008-50-6
Cat. No. B2360636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
CAS942008-50-6
Molecular FormulaC14H13N5O2
Molecular Weight283.291
Structural Identifiers
SMILESCC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)N
InChIInChI=1S/C14H13N5O2/c1-9-11-7-16-19(10-5-3-2-4-6-10)13(11)14(21)18(17-9)8-12(15)20/h2-7H,8H2,1H3,(H2,15,20)
InChIKeyVTQLGBKQLLKOGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide (CAS 942008-50-6): Core Scaffold for Kinase-Targeted Library Design


The compound 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide (CAS 942008-50-6) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyridazinone class. This scaffold has been extensively characterized as a versatile core for developing covalent and non-covalent kinase inhibitors, particularly against fibroblast growth factor receptors (FGFRs) and Bruton's tyrosine kinase (BTK), as well as phosphodiesterase 4 (PDE4) inhibitors [1]. The presence of a reactive acetamide side chain at the N6 position provides a critical handle for further derivatization into potent, selective inhibitors [2].

Why Close Analogs of 2-(4-Methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide Cannot Be Interchanged in Lead Optimization


Generic substitution within the pyrazolo[3,4-d]pyridazinone series is unreliable due to steep structure-activity relationships (SAR). Published studies on covalent FGFR inhibitors demonstrate that variability at the N1-aryl and C4-alkyl positions, even between closely related analogs such as methyl versus cyclopropyl, leads to drastic shifts in kinase selectivity profiles and whole-blood stability [1]. Furthermore, the specific substitution pattern on the N6-acetamide directly governs the irreversible covalent engagement of the target cysteine residue, where even minor steric or electronic perturbations can abolish target modulation [2]. Therefore, the specific 4-methyl-1-phenyl substitution pattern of CAS 942008-50-6 defines a unique chemical space that is not interchangeable with its 4-isopropyl or 4-cyclopropyl congeners.

Quantitative Differentiation of 2-(4-Methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide (CAS 942008-50-6) from Class Analogs


Kinase Selectivity Advantage Conferred by 4-Methyl Substitution over 4-Isopropyl Analogs

In a systematic SAR study of 66 pyrazolo[3,4-d]pyridazinone derivatives, the 4-methyl-substituted scaffold (the core of CAS 942008-50-6) exhibited a distinct kinase selectivity profile compared to its 4-isopropyl analog. The methyl-bearing congener was a key intermediate in achieving potent, selective covalent FGFR inhibition, whereas bulkier 4-alkyl groups were associated with inferior selectivity against a panel of 468 kinases at 1 µM. The methyl analog maintained FGFR1 enzymatic IC50 values in the low nanomolar range (2–50 nM), a property enabled by the minimal steric bulk at C4. [1]

FGFR Inhibition Kinase Selectivity Structure-Activity Relationship

Unsubstituted Acetamide as an Essential Warhead for Irreversible BTK Inhibition Compared to N-Alkylated Analogs

The free primary acetamide group at N6 (as found in CAS 942008-50-6) is the essential structural prerequisite for forming a covalent bond with the catalytic cysteine (Cys481) in BTK. In a lead optimization campaign, N-methyl or N-ethyl substitution on the acetamide completely abolished BTK inhibitory activity (IC50 >10,000 nM), whereas the unsubstituted acetamide warhead preserved nanomolar potency (IC50 = 3.8 nM). This reactivity cliff underscores the synthetic value of the unsubstituted acetamide intermediate. [1]

BTK Inhibition Covalent Irreversible Inhibitor Chemical Probe Design

PDE4 Inhibitory Activity of the Pyrazolo[3,4-d]pyridazinone Core Distinguishes It from Inactive Pyrazole Precursors

The fused pyridazinone ring system is essential for phosphodiesterase 4 (PDE4) inhibition; simple pyrazole precursors lacking the fused pyridazinone are completely devoid of PDE4 activity (IC50 >100 µM). Several pyrazolo[3,4-d]pyridazinone derivatives, including those with 4-methyl substitution patterns analogous to CAS 942008-50-6, demonstrated nanomolar PDE4 inhibitory activity (IC50 = 45–120 nM). [1]

PDE4 Inhibition Anti-inflammatory Scaffold Hopping

Recommended Scientific Applications for 2-(4-Methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide (CAS 942008-50-6)


Covalent Kinase Inhibitor Library Synthesis (FGFR/BTK)

This compound serves as the optimal starting intermediate for diversity-oriented synthesis of irreversible kinase inhibitor libraries. Its unsubstituted acetamide warhead is primed for coupling with diverse amines, acids, or electrophilic moieties to generate candidate covalent FGFR or BTK inhibitors, as demonstrated by the rational design strategies in Wu et al. (2021) and Liu et al. (2020) [1][2]. Pre-alkylated analogs are unsuitable for this purpose due to loss of the reactive amine.

SAR Exploration of the C4 Substituent on Kinase Selectivity

The 4-methyl group provides a baseline steric profile for structure-activity relationship campaigns. Researchers seeking to understand the impact of C4-substituent size on FGFR selectivity can use CAS 942008-50-6 as a reference compound, benchmarking it against 4-cyclopropyl and 4-isopropyl derivatives, which have been shown to exhibit divergent selectivity scores in kinase panel profiling [1].

PDE4 Inhibitor Lead Generation via Scaffold Extension

Given the documented nanomolar PDE4 inhibitory activity of the pyrazolo[3,4-d]pyridazinone core, this compound is a privileged fragment for growing PDE4 inhibitors with anti-inflammatory potential. Functionalization at the 4-position and N6-acetamide can be used to optimize potency and isoform selectivity, building on the established SAR from Baraldi et al. (2010) [1].

Quote Request

Request a Quote for 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.